molecular formula C19H29NO2 B3049870 Dicyclohexylamine benzoate CAS No. 22355-34-6

Dicyclohexylamine benzoate

Cat. No.: B3049870
CAS No.: 22355-34-6
M. Wt: 303.4 g/mol
InChI Key: QNNPHOLOYSXYNU-UHFFFAOYSA-N
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Description

Dicyclohexylamine benzoate is a chemical compound formed by the reaction of dicyclohexylamine and benzoic acid. It is a white crystalline solid that is used in various industrial and scientific applications. This compound is known for its stability and effectiveness as a corrosion inhibitor and is also used in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine benzoate is typically synthesized by the reaction of dicyclohexylamine with benzoic acid. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is heated to reflux, and the product is precipitated out by cooling the reaction mixture. The precipitate is then filtered and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The reaction is carried out in large reactors, and the product is purified using techniques such as recrystallization or distillation. The industrial production process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form dicyclohexylamine and benzoic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the benzoate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Dicyclohexylamine oxide and benzoic acid.

    Reduction: Dicyclohexylamine and benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Dicyclohexylamine benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential use as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of dicyclohexylamine benzoate involves its interaction with biological molecules and metal surfaces. In biological systems, it inhibits the activity of enzymes such as spermidine synthase, which is essential for bacterial growth. In industrial applications, it forms a protective layer on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine benzoate: Similar structure but with only one cyclohexyl group.

    Dicyclohexylamine: Lacks the benzoate group but has similar chemical properties.

    Benzoic acid derivatives: Various compounds with different amine groups attached to the benzoic acid.

Uniqueness

Dicyclohexylamine benzoate is unique due to its combination of dicyclohexylamine and benzoic acid, which imparts specific chemical and physical properties. Its stability, effectiveness as a corrosion inhibitor, and potential antimicrobial activity make it distinct from other similar compounds.

Properties

IUPAC Name

benzoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C7H6O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNPHOLOYSXYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073140
Record name Benzoic acid dicyclohexylamine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22355-34-6
Record name Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22355-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022355346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid dicyclohexylamine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Similarly, to a solution of 12.2 g (0.1 mol) of benzoic acid dissolved in 100 ml of acetone, 17.7 g (0.1 mol) of dicyclohexylamine was added dropwise. The crystals precipitated were filtered and then dried, and Benzoic acid dicyclohexylamine salt (molar ratio 1:1) of white crystals was obtained in an amount of 26.2 g (yield 90.0%).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclohexylamine benzoate
Reactant of Route 2
Dicyclohexylamine benzoate
Reactant of Route 3
Dicyclohexylamine benzoate
Reactant of Route 4
Dicyclohexylamine benzoate
Reactant of Route 5
Dicyclohexylamine benzoate
Reactant of Route 6
Dicyclohexylamine benzoate

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